Minecoside
Description
This compound has been reported in Veronica pulvinaris, Veronica officinalis, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O13/c1-33-14-4-2-11(8-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHHPZILMPIMIY-GGKKSNITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801345776 | |
| Record name | Minecoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801345776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51005-44-8 | |
| Record name | Minecoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801345776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 51005-44-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Minecoside: A Technical Guide to Natural Sources and Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minecoside, an iridoid glycoside, has garnered significant attention within the scientific community for its promising pharmacological activities, including potent antioxidant and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound and the methodologies for its extraction and purification. Quantitative data from various studies are summarized, and detailed experimental protocols are outlined to facilitate further research and development. Furthermore, this document elucidates the inhibitory effect of this compound on the STAT3 signaling pathway, a key mechanism in its anticancer activity, with a corresponding visual diagram.
Natural Sources of this compound
This compound has been identified and isolated from various plant species, primarily within the genera Veronica and Kigelia.
Veronica Species
Several species of the Veronica genus, commonly known as speedwells, are recognized as natural sources of this compound. These include:
-
Veronica peregrina (Purslane Speedwell): This annual herb is a well-documented source of this compound. The compound is typically isolated from the aerial parts of the plant.[1]
-
Veronica officinalis (Heath Speedwell): This perennial species has also been reported to contain this compound.[2]
-
Veronica pulvinaris : This species is another documented source of this compound.[2]
Kigelia africana (Sausage Tree)
Kigelia africana, also known by its synonym Kigelia pinnata, is a significant source of this compound. The compound has been isolated from various parts of the tree, including:
-
Bark: The bark of Kigelia africana is a primary source for the extraction of this compound.
-
Fruits: The fruits of the sausage tree have also been found to contain this compound.
Extraction and Purification Methodologies
The extraction and purification of this compound from its natural sources typically involve a multi-step process combining solvent extraction and chromatographic techniques.
General Extraction and Fractionation Protocol
A common approach for extracting this compound involves an initial extraction with a polar solvent, followed by liquid-liquid partitioning to separate compounds based on their polarity.
Experimental Protocol: Methanol Extraction and Ethyl Acetate Fractionation
-
Preparation of Plant Material: The dried and powdered plant material (e.g., aerial parts of Veronica peregrina or bark of Kigelia africana) is the starting point for extraction.
-
Methanol Extraction: The powdered plant material is macerated or percolated with methanol at room temperature for an extended period (e.g., 3-5 days) to extract a wide range of compounds, including this compound. This process is often repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning (Fractionation): The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity. This compound, being a moderately polar glycoside, is typically found in the ethyl acetate fraction. The partitioning is performed using a separatory funnel, and the ethyl acetate layer is collected. This step is repeated to maximize the recovery of the target compound.
-
Final Concentration: The ethyl acetate fraction is concentrated under reduced pressure to yield a fraction enriched with this compound.
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a crucial step for isolating pure this compound from the enriched ethyl acetate fraction.
Experimental Protocol: Preparative HPLC Purification of Iridoid Glycosides
-
Column Selection: A reversed-phase C18 column is commonly used for the separation of iridoid glycosides like this compound.
-
Mobile Phase: A gradient elution system is typically employed, using a mixture of water (often with a small percentage of an acid like formic or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile. The gradient is optimized to achieve the best separation of this compound from other components in the fraction.
-
Detection: A UV detector is used to monitor the elution of compounds. The detection wavelength is selected based on the UV absorbance maximum of this compound.
-
Fraction Collection: Fractions are collected as the compounds elute from the column. The fractions corresponding to the this compound peak are collected.
-
Purity Analysis: The purity of the isolated this compound is confirmed using analytical HPLC and spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data
While specific yield data for this compound from various sources is limited in the publicly available literature, the following table summarizes related quantitative analyses of total phenolic and flavonoid content in some of the source plants. This data provides a general indication of the phytochemical richness of these plants, which is relevant for estimating the potential yield of specific compounds like this compound.
| Plant Species | Plant Part | Extraction Solvent | Analytical Method | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference |
| Kigelia pinnata | Mature Fruits | Methanol | Spectrophotometry | 171 mg/100g (dry weight) | 398.7 mg/100g (dry weight) | [3] |
| Veronica officinalis | Aerial Parts | Aqueous | Folin-Ciocalteu | 200.20 | Not Reported | [4] |
| Veronica teucrium | Aerial Parts | Methanol | LC/MS | Not Reported | 6.60 ± 0.26 (mg QE/g d.w.) | [5] |
| Veronica orchidea | Aerial Parts | Methanol | LC/MS | 34.40 ± 2.08 (mg GAE/g d.w.) | 2.95 ± 0.02 (mg QE/g d.w.) | [5] |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; d.w.: dry weight
Signaling Pathway: Inhibition of STAT3 by this compound
This compound has been shown to exert its anticancer effects, at least in part, by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The constitutive activation of the STAT3 pathway is a hallmark of many cancers and promotes cell proliferation, survival, and angiogenesis.
Diagram of the STAT3 Signaling Pathway and Inhibition by this compound
References
- 1. Veronica Plants—Drifting from Farm to Traditional Healing, Food Application, and Phytopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HPLC method for quantifying verbascoside in Stizophyllum perforatum and assessment of verbascoside acute toxicity and antileishmanial activity [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical Characterization of Veronica officinalis L., V. teucrium L. and V. orchidea Crantz from Romania and Their Antioxidant and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Minecoside in Veronica peregrina: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minecoside, an iridoid glycoside found in Veronica peregrina, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and ensuring a sustainable supply. This technical guide delineates the putative biosynthetic pathway of this compound, provides detailed experimental protocols for pathway elucidation, and presents relevant data in a structured format. While the complete enzymatic cascade in Veronica peregrina is yet to be fully elucidated, this document synthesizes current knowledge on iridoid glycoside biosynthesis to propose a scientifically grounded pathway and guide future research.
Introduction
Veronica peregrina, commonly known as purslane speedwell, is a plant species that produces a variety of secondary metabolites, including the iridoid glycoside this compound. Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton, and they exhibit a wide range of biological activities. This compound is a derivative of the common iridoid, catalpol, featuring a feruloyl group and an additional glucose moiety. This guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of iridoid biosynthesis in the Plantaginaceae family.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to occur in three main stages:
-
Formation of the Iridoid Skeleton: This stage follows the well-established monoterpenoid pathway, starting from geranyl pyrophosphate (GPP).
-
Core Iridoid Modifications: The initial iridoid scaffold undergoes a series of oxidative and glycosylation steps to form the catalpol core.
-
Tailoring Reactions: The final steps involve the acylation with a feruloyl group and a second glycosylation to yield this compound.
A detailed schematic of the proposed pathway is presented below.
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Minecoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minecoside, a naturally occurring iridoid glycoside, has garnered significant interest within the scientific community for its notable biological activities, including potent antioxidant and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. It details its molecular architecture, including the specific arrangement of its functional groups and stereocenters, which are crucial for its biological function. This document also includes a summary of its physicochemical properties, detailed experimental protocols for its isolation and characterization, and an exploration of its engagement with key signaling pathways. The information is presented to support further research and development of this compound as a potential therapeutic agent.
Chemical Structure and Properties
This compound (CAS No: 51005-44-8) is an iridoid glycoside with the molecular formula C25H30O13.[1][2] Its systematic IUPAC name is [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-en-5-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate.[1]
The structure of this compound is characterized by a central catalpol-type iridoid aglycone. This core is glycosidically linked to a glucose molecule at the C10 position. Furthermore, an (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl (feruloyl) group is esterified to the glucose moiety. The intricate arrangement of these components, including multiple stereocenters, defines its unique chemical identity and biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These computed properties provide valuable information for its handling, formulation, and analysis.
| Property | Value | Source |
| Molecular Weight | 538.5 g/mol | [1] |
| Molecular Formula | C25H30O13 | [1][2] |
| XLogP3 | -0.9 | [1] |
| Hydrogen Bond Donor Count | 7 | PubChem |
| Hydrogen Bond Acceptor Count | 13 | PubChem |
| Rotatable Bond Count | 8 | PubChem |
| Exact Mass | 538.16864101 Da | [1] |
| Monoisotopic Mass | 538.16864101 Da | [1] |
Table 1: Physicochemical Properties of this compound
Stereochemistry
The stereochemistry of this compound is complex, with multiple chiral centers within both the iridoid and glucose moieties. The specific stereochemical configuration, as defined by the IUPAC name, is crucial for its biological recognition and activity. The defined stereocenters are at positions 1, 2, 4, 5, 6, and 10 of the tricyclic iridoid core, and at positions 2, 3, 4, 5, and 6 of the glucose unit. The "S" or "R" designation at each of these centers dictates the three-dimensional arrangement of the atoms and, consequently, the overall shape of the molecule. This precise spatial arrangement is critical for its interaction with biological targets such as enzymes and receptors.
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H and ¹³C NMR Data
Experimental Protocols
Isolation of this compound from Veronica peregrina
This compound has been isolated from the plant Veronica peregrina.[3] The following is a generalized protocol based on the methodology described for the isolation of iridoid glycosides from this plant.
Plant Material: The whole plant of Veronica peregrina is collected, dried, and powdered.
Extraction:
-
The dried, powdered plant material is extracted with methanol (MeOH) at room temperature.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude MeOH extract.
Fractionation:
-
The crude MeOH extract is suspended in water and then partitioned successively with ethyl acetate (EtOAc).
-
The EtOAc-soluble fraction, which shows potent antioxidant activity, is concentrated.
Chromatographic Purification:
-
The concentrated EtOAc fraction is subjected to column chromatography on a silica gel column.
-
The column is eluted with a gradient of increasing polarity, typically a mixture of chloroform and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are pooled.
-
Further purification of the pooled fractions is achieved by repeated column chromatography on silica gel and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with literature data.
Assessment of Biological Activity: STAT3 Inhibition Assay
The following protocol outlines a general method for assessing the inhibitory effect of this compound on STAT3 activation in cancer cells, based on published studies.
Cell Culture:
-
Human breast cancer cells (e.g., MDA-MB-231) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
Treatment:
-
Cells are seeded in culture plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods.
Western Blot Analysis:
-
After treatment, cells are harvested and lysed to extract total proteins.
-
Protein concentrations are determined using a suitable assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated STAT3 (p-STAT3), total STAT3, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with appropriate secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified to determine the effect of this compound on STAT3 phosphorylation.
Signaling Pathways and Biological Activity
This compound has been shown to exert its biological effects through the modulation of key cellular signaling pathways. Its anticancer activity, in particular, has been linked to the inhibition of the STAT3 and CXCR4 signaling pathways.
Inhibition of the STAT3 Signaling Pathway
This compound has been demonstrated to inhibit the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3) in breast cancer cells. This inhibition occurs in a dose- and time-dependent manner. By suppressing the phosphorylation of STAT3, this compound blocks its nuclear translocation and its ability to bind to DNA. This, in turn, leads to the downregulation of STAT3-mediated gene expression, including anti-apoptotic proteins (Bcl-2, Bcl-xL), and proteins involved in metastasis and angiogenesis (CXCR4, VEGF), and cell cycle progression (cyclin D1). The inhibition of the STAT3 pathway by this compound ultimately promotes caspase-dependent apoptosis in cancer cells.
Caption: this compound inhibits the STAT3 signaling pathway.
Downregulation of CXCR4 Expression
In addition to its effects on the STAT3 pathway, this compound has been found to downregulate the expression of the CXC chemokine receptor 4 (CXCR4) in breast and colon cancer cells.[4] The CXCR4/CXCL12 axis plays a critical role in cancer cell migration, invasion, and metastasis. By suppressing CXCR4 expression at the transcriptional level, this compound can inhibit the CXCL12-induced invasion of cancer cells. This suggests that this compound may have therapeutic potential as an anti-metastatic agent.[4]
Caption: this compound's inhibition of cancer cell invasion via CXCR4.
Conclusion
This compound is a structurally complex iridoid glycoside with significant therapeutic potential, particularly in the fields of oncology and antioxidant research. Its well-defined chemical structure and stereochemistry are fundamental to its biological activities, which include the potent inhibition of the STAT3 and CXCR4 signaling pathways. This technical guide provides a foundational understanding of this compound's chemistry and biology, offering valuable information for researchers and drug development professionals seeking to explore its potential as a novel therapeutic agent. Further investigation into its pharmacokinetics, in vivo efficacy, and safety profile is warranted to advance its clinical development.
References
Minecoside: A Technical Guide on its Anti-Cancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minecoside, a natural compound, has demonstrated notable anti-cancer properties, primarily investigated in the context of breast cancer. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells. The core of its anti-tumor activity lies in the potent inhibition of the STAT3 signaling pathway, which consequently triggers a cascade of events leading to apoptosis and a reduction in cell viability. This document summarizes the available quantitative data, details the experimental methodologies for assessing its effects, and visualizes the key signaling pathways and experimental workflows. While the primary focus of existing research has been on breast cancer, the mechanisms elucidated herein may have broader implications for other malignancies characterized by aberrant STAT3 signaling.
Core Mechanism of Action: Inhibition of the STAT3 Signaling Pathway
This compound exerts its primary anti-cancer effects by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of tumorigenesis.[1][2][3][4][5] Constitutive activation of STAT3 is a hallmark of many cancers, including breast cancer, where it promotes cell proliferation, survival, and angiogenesis.[1][2][3][4][5]
This compound intervenes at multiple levels of the STAT3 pathway:
-
Inhibition of Upstream Kinases: this compound suppresses the constitutive activation of Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2), and Src kinase. These are the upstream kinases responsible for the phosphorylation and subsequent activation of STAT3.[5]
-
Suppression of STAT3 Phosphorylation: By inhibiting JAK1, JAK2, and Src, this compound effectively blocks the phosphorylation of STAT3 at the critical Tyr705 residue.[5] This phosphorylation event is essential for STAT3 dimerization and activation.
-
Blockade of Nuclear Translocation and DNA Binding: this compound prevents the translocation of phosphorylated STAT3 from the cytoplasm to the nucleus and subsequently inhibits its binding to DNA.[1][2][3][4][5] This is a crucial step as it prevents STAT3 from acting as a transcription factor for various pro-cancerous genes.
-
Downregulation of STAT3 Target Genes: The inhibition of STAT3's transcriptional activity leads to the downregulation of several key proteins involved in cancer cell survival, proliferation, and metastasis. These include:
The culmination of these inhibitory actions is the induction of caspase-dependent apoptosis in cancer cells.[1][2][3][4][5]
Signaling Pathway Diagram
Caption: this compound inhibits the STAT3 signaling pathway in cancer cells.
Quantitative Data on this compound's Efficacy
Quantitative assessment of a compound's potency is crucial for drug development. Currently, the publicly available data on this compound is limited, primarily focusing on its effects on protein expression in the MDA-MB-231 breast cancer cell line.
Table 1: Effect of this compound on Protein Expression in MDA-MB-231 Cells
| Target Protein | Upstream/Downstream of STAT3 | Concentration of this compound (µM) | Observed Effect |
| p-STAT3 (Tyr705) | - | 50 | Dose- and time-dependent decrease |
| p-JAK1 | Upstream | 50 | Decrease in phosphorylation |
| p-JAK2 | Upstream | 50 | Decrease in phosphorylation |
| p-Src | Upstream | 50 | Decrease in phosphorylation |
| Bcl-xL | Downstream | 50 | Downregulation |
| Bcl-2 | Downstream | 50 | Downregulation |
| CXCR4 | Downstream | 50 | Downregulation |
| VEGF | Downstream | 50 | Downregulation |
| Cyclin D1 | Downstream | 50 | Downregulation |
| Cleaved Caspase-9 | Apoptosis Marker | 50 | Upregulation |
| Cleaved Caspase-3 | Apoptosis Marker | 50 | Upregulation |
| Cleaved PARP | Apoptosis Marker | 50 | Upregulation |
Note: The above data is qualitative based on Western blot analysis from the available literature. Specific fold-change values are not provided in the source material.
IC50 Values: As of the latest literature search, specific IC50 (half-maximal inhibitory concentration) values for this compound across a panel of cancer cell lines have not been published. This represents a significant data gap that requires further investigation to ascertain the broader applicability and potency of this compound in different cancer types.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on this compound's mechanism of action.
Cell Culture
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis
This protocol is for the detection of changes in protein expression levels of STAT3, its upstream kinases, and downstream targets, as well as apoptosis markers.
-
Cell Lysis:
-
Treat MDA-MB-231 cells with varying concentrations of this compound for specified time periods.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 30-50 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, p-JAK1, Bcl-2, Cleaved Caspase-3, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
-
Experimental Workflow: Western Blot Analysis
Caption: Workflow for Western Blot analysis of protein expression.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation:
-
Grow MDA-MB-231 cells on coverslips and treat with this compound.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
TUNEL Staining:
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber for 1 hour at 37°C in the dark.
-
-
Microscopy:
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides with a mounting medium containing DAPI (to stain the nuclei).
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence (from the labeled dUTP) colocalized with the blue fluorescence of the DAPI-stained nuclei.
-
Other Potential Mechanisms of Action (Areas for Further Research)
While the inhibition of the STAT3 pathway is the most well-documented mechanism of this compound, preliminary evidence suggests other potential anti-cancer activities that warrant further investigation.
-
NF-κB Pathway: There is an indication that this compound may suppress the invasive capability of cancer cells by inhibiting CXCR4 expression through the blockade of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The interplay between the STAT3 and NF-κB pathways in response to this compound treatment needs to be further elucidated.
-
PI3K/Akt and MAPK/ERK Pathways: The Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways are also central to cancer cell proliferation, survival, and metastasis. To date, there is no direct evidence from published studies on the effect of this compound on these pathways. Investigating the potential modulation of PI3K/Akt and MAPK/ERK signaling by this compound would provide a more complete picture of its anti-cancer profile.
-
Cell Cycle Arrest: The downregulation of Cyclin D1 by this compound suggests a potential role in inducing cell cycle arrest. However, detailed studies to identify the specific phase of the cell cycle (G1, S, G2, or M) that is arrested and the underlying molecular mechanisms are currently lacking.
-
Anti-Metastatic Effects: The inhibition of CXCR4 and VEGF, both crucial for metastasis, points towards the anti-metastatic potential of this compound. However, comprehensive in vitro and in vivo studies are required to fully characterize its effects on cancer cell migration, invasion, and the formation of distant metastases.
Logical Relationship of this compound's Known and Potential Mechanisms
Caption: Logical overview of this compound's established and potential anti-cancer mechanisms.
Conclusion and Future Directions
This compound presents a promising natural compound with a clearly defined mechanism of action centered on the inhibition of the STAT3 signaling pathway, leading to apoptosis in breast cancer cells. The available data provides a strong foundation for its further development as a potential anti-cancer therapeutic.
However, to fully realize its potential, several key areas require further investigation:
-
Broad-Spectrum Efficacy: Determination of IC50 values across a diverse panel of cancer cell lines is essential to understand the breadth of its anti-cancer activity.
-
Comprehensive Mechanistic Studies: Elucidation of its effects on other critical signaling pathways, such as PI3K/Akt and MAPK/ERK, will provide a more holistic understanding of its cellular impact.
-
Detailed Cell Cycle Analysis: In-depth studies are needed to pinpoint the specific phase of cell cycle arrest induced by this compound and the key regulatory proteins involved.
-
In Vivo Studies: Preclinical animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Combination Therapies: Investigating the synergistic potential of this compound with existing chemotherapeutic agents could lead to more effective treatment strategies.
Addressing these research gaps will be crucial in advancing this compound from a promising natural compound to a clinically relevant anti-cancer agent.
References
- 1. This compound promotes apoptotic progression through STAT3 inactivation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. This compound promotes apoptotic progression through STAT3 inactivat...: Ingenta Connect [ingentaconnect.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound promotes apoptotic progression through STAT3 inactivation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Minecoside as a Potent Inhibitor of the STAT3 Signaling Pathway: A Technical Guide
Executive Summary: Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that, when constitutively activated, plays a pivotal role in the development and progression of numerous cancers, including breast cancer.[1] Its role in promoting cell proliferation, survival, angiogenesis, and invasion makes it a prime target for novel anticancer therapies.[2] Minecoside, a natural compound isolated from Veronica peregrina L., has emerged as a potent inhibitor of the STAT3 signaling pathway.[1][2] This technical guide details the mechanism of action, quantitative efficacy, and key experimental protocols related to this compound's role as a STAT3 inhibitor.
This compound exerts its anticancer effects by targeting the upstream activators of STAT3, specifically the Janus kinases (JAK1/JAK2) and Src kinase.[2] By inhibiting these kinases, this compound effectively prevents the phosphorylation of STAT3 at the critical Tyrosine 705 residue, a key step in its activation.[2] This action blocks subsequent STAT3 dimerization, nuclear translocation, and DNA binding, leading to the downregulation of critical STAT3 target genes.[1][2] Consequently, this compound inhibits the expression of proteins essential for cancer cell survival (Bcl-xL, Bcl-2), proliferation (cyclin D1), invasion (CXCR4), and angiogenesis (VEGF), ultimately inducing caspase-dependent apoptosis in cancer cells.[1][2]
The JAK/STAT3 Signaling Pathway in Oncology
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade for a multitude of cytokines and growth factors, crucial for processes like cell proliferation, differentiation, and survival.[3][4] The pathway is initiated when a ligand binds to its cell-surface receptor, leading to the activation of associated JAKs.[3] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[3] Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation into the nucleus, and binding to specific DNA sequences to modulate gene expression.[3][5]
In many malignancies, the STAT3 signaling pathway is constitutively activated, contributing significantly to tumorigenesis.[1] This persistent activation drives the expression of genes that are critical for tumor cells to survive, proliferate, invade surrounding tissues, and stimulate the formation of new blood vessels (angiogenesis).[2] Key downstream targets include anti-apoptotic proteins like Bcl-2 and Bcl-xL, cell cycle regulators like cyclin D1, and pro-angiogenic factors like VEGF.[2] Therefore, inhibiting the STAT3 pathway is a highly sought-after strategy in cancer drug development.
Mechanism of STAT3 Inhibition by this compound
This compound disrupts the aberrant STAT3 signaling cascade at multiple key points, primarily by targeting its upstream activators. The mechanism involves a sequential blockade of the pathway, leading to the induction of apoptosis in cancer cells.
Key Actions of this compound:
-
Inhibition of Upstream Kinases: The primary mechanism of this compound is the suppression of the constitutive activation of upstream kinases responsible for STAT3 phosphorylation. Studies have shown that this compound effectively inhibits the activity of JAK1, JAK2, and Src kinase in MDA-MB-231 breast cancer cells.[2]
-
Reduction of STAT3 Phosphorylation: By inhibiting JAK1/2 and Src, this compound blocks the critical phosphorylation of STAT3 at Tyrosine 705 (Tyr705). This inhibitory effect has been demonstrated to be both dose- and time-dependent.[1][2]
-
Blockade of Nuclear Translocation and DNA Binding: Phosphorylation is a prerequisite for STAT3 dimerization and subsequent translocation into the nucleus.[5] this compound's prevention of this step effectively traps STAT3 in the cytoplasm. Consequently, it suppresses the DNA binding activity of STAT3, preventing it from acting as a transcription factor.[1][2]
-
Downregulation of STAT3 Target Genes: By preventing STAT3 from binding to gene promoters, this compound downregulates the expression of various proteins crucial for cancer progression. These include proteins involved in cell survival (Bcl-xL, Bcl-2), proliferation (cyclin D1), angiogenesis (VEGF), and invasion (CXCR4).[1][2]
-
Induction of Caspase-Dependent Apoptosis: The culmination of these inhibitory actions is the promotion of programmed cell death (apoptosis) through a caspase-dependent pathway.[1][2]
Quantitative Efficacy Data
The inhibitory effects of this compound on the STAT3 pathway have been quantified in studies using the MDA-MB-231 human breast cancer cell line.
Table 1: Effect of this compound on MDA-MB-231 Cell Viability
| This compound Conc. (µM) | Treatment Duration (hours) | Assay Type | Outcome |
|---|
| 0 - 100 | 24 | CCK-8 | Dose-dependent decrease in viability. 50 µM identified as an optimal concentration for mechanistic studies.[2] |
Table 2: Dose- and Time-Dependent Inhibition of STAT3 Phosphorylation by this compound
| Parameter | Concentration (µM) / Time (hours) | Assay Type | Key Result |
|---|---|---|---|
| Dose-Response | 0, 12.5, 25, 50 (for 24h) | Western Blot | Dose-dependent reduction in p-STAT3 (Tyr705) levels.[2] |
| Time-Course | 0, 6, 12, 24 (at 50 µM) | Western Blot | Time-dependent reduction in p-STAT3 (Tyr705) levels.[2] |
Table 3: Effect of this compound on Upstream Kinases and Downstream Targets
| Target Protein | This compound Conc. (µM) | Assay Type | Result |
|---|---|---|---|
| p-JAK1, p-JAK2, p-Src | 50 | Western Blot | Suppressed constitutive activation.[2] |
| STAT3-DNA Binding | Dose & Time Dependent | EMSA | Suppressed STAT3-DNA binding activity.[2] |
| STAT3 Nuclear Translocation | 50 | Immunofluorescence | Suppressed translocation of STAT3 into the nucleus.[2] |
| Bcl-xL, Bcl-2, Cyclin D1, VEGF, CXCR4 | Dose & Time Dependent | Western Blot | Downregulated expression of all target proteins.[2] |
Key Experimental Protocols
The following protocols are based on methodologies cited in the primary research on this compound's anti-STAT3 activity.[2]
Cell Viability (CCK-8) Assay
This assay measures cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Compound Treatment: After allowing cells to adhere, treat them with varying concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50, 80, 100 µM) for 24 hours at 37°C.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Measurement: Determine the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect and quantify the levels of specific proteins, such as total and phosphorylated STAT3.[5][6][7]
-
Cell Treatment & Lysis: Treat MDA-MB-231 cells with the desired concentrations of this compound for the specified duration. Lyse the cells using a suitable lysis buffer (e.g., M-PER reagent) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the Bio-Rad protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-STAT3 (Tyr705) or anti-total-STAT3) overnight at 4°C, following the manufacturer's recommended dilution.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate (e.g., SuperSignal West Dura) and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to total protein levels and a loading control (e.g., β-Actin).
Immunofluorescence Assay for STAT3 Nuclear Translocation
This microscopy-based technique visualizes the subcellular localization of STAT3.[8]
-
Cell Culture: Grow MDA-MB-231 cells on glass coverslips.
-
Treatment: Treat cells with this compound (e.g., 50 µM) for 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.2% Triton X-100 to allow antibody entry.
-
Blocking: Block with 5% BSA for 1 hour to reduce non-specific binding.
-
Primary Antibody: Incubate with an anti-STAT3 antibody for 1 hour at room temperature.
-
Secondary Antibody: After washing with PBS, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 30 minutes.
-
Counterstaining: Stain the nuclei with a DNA dye such as Hoechst 33342 for 10 minutes.
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Compare the localization of the STAT3 signal (green) relative to the nucleus (blue) in treated vs. untreated cells.
Summary and Future Directions
This compound has been identified as a potent, multi-level inhibitor of the JAK/STAT3 signaling pathway.[2] Its ability to suppress upstream kinases, block STAT3 phosphorylation and nuclear translocation, and downregulate key oncogenic genes provides a strong rationale for its development as an anticancer agent.[1][2] The preclinical data gathered in breast cancer cells is promising.
However, a noted limitation of the current research is that the inhibitory effects have been primarily demonstrated in a single cancer cell line.[2] Future research is essential to validate these findings and explore the full therapeutic potential of this compound.
Key areas for future investigation include:
-
In Vivo Studies: Conducting animal model studies to assess the efficacy, pharmacokinetics, and safety of this compound in a physiological setting.[1][2][6]
-
Broad-Spectrum Activity: Evaluating the effect of this compound on STAT3 signaling in a wider range of cancer cell lines (e.g., lung, prostate, pancreas) where STAT3 is also known to be constitutively active.
-
Combination Therapies: Investigating the potential synergistic effects of this compound when combined with existing standard-of-care chemotherapies or targeted agents.
References
- 1. This compound promotes apoptotic progression through STAT3 inactivation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound promotes apoptotic progression through STAT3 inactivation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 6. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 7. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. content-assets.jci.org [content-assets.jci.org]
Methodological & Application
Application Notes and Protocols for In Vivo Efficacy Testing of Minecoside
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proposed in vivo animal models and experimental protocols for evaluating the efficacy of Minecoside, a potential anticancer compound.
Introduction
This compound, an active compound extracted from Veronica peregrina L., has demonstrated promising anticancer activity in in vitro studies. Specifically, it has been shown to inhibit the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3) in breast cancer cells, leading to the downregulation of anti-apoptotic proteins and the promotion of caspase-dependent apoptosis.[1][2] The STAT3 signaling pathway is a critical regulator of tumor cell proliferation, survival, and angiogenesis, making it a key target for cancer therapy.[1][3] While in vitro data are encouraging, in vivo studies using animal models are essential to validate these findings and to assess the therapeutic potential of this compound in a physiological context.[1][2][4][5]
This document outlines a proposed study design using a human breast cancer xenograft model in immunocompromised mice to test the in vivo efficacy of this compound. The protocols provided are based on established methodologies for this type of preclinical research.[6][7]
Proposed In Vivo Animal Model: Human Breast Cancer Xenograft
Given that this compound has shown efficacy in the MDA-MB-231 human breast cancer cell line, a xenograft model using these cells implanted in immunocompromised mice is the recommended model. This model is widely used in preclinical oncology to assess the efficacy of novel therapeutic agents.[6][7]
Animal Strain: Athymic Nude (nu/nu) or SCID (Severe Combined Immunodeficient) mice are suitable for this model as they lack a functional adaptive immune system, which prevents the rejection of human tumor xenografts.[8]
Cell Line: MDA-MB-231, a triple-negative breast cancer cell line with constitutive STAT3 activation, is an appropriate choice based on existing in vitro data for this compound.[1][2]
Signaling Pathway Modulated by this compound
This compound exerts its anticancer effects by inhibiting the JAK/STAT3 signaling pathway.[1] The diagram below illustrates the key components of this pathway and the inhibitory action of this compound.
References
- 1. This compound promotes apoptotic progression through STAT3 inactivation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes apoptotic progression through STAT3 inactivat...: Ingenta Connect [ingentaconnect.com]
- 3. Natural compounds targeting major cell signaling pathways: a novel paradigm for osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]
- 6. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 7. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vivo Studies of Minecoside Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minecoside, a naturally occurring iridoid glycoside, has demonstrated notable anticancer activity in preclinical in vitro studies. Research has shown that this compound induces apoptosis in breast cancer cells by inhibiting the STAT3 signaling pathway. Despite these promising in vitro results, a significant gap exists in the literature regarding its in vivo efficacy and, critically, the development of effective delivery systems to translate its therapeutic potential to living organisms.
These application notes provide a comprehensive guide for researchers initiating in vivo studies with this compound. Given the absence of established in vivo delivery systems for this specific compound, this document outlines general strategies and detailed protocols for the formulation and evaluation of nanoparticle, liposome, and hydrogel-based delivery systems. These approaches are tailored to address the challenges often associated with natural glycosides, such as poor solubility and bioavailability.
This compound's Mechanism of Action: The STAT3 Signaling Pathway
In vitro studies have elucidated that this compound exerts its anticancer effects by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] Constitutive activation of STAT3 is a hallmark of many cancers, including breast cancer, where it promotes cell proliferation, survival, and angiogenesis.[4][5][6] this compound has been shown to inhibit the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus, thereby downregulating the expression of its target genes involved in cancer progression.[1][2][3]
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Quantitative Data from In Vitro Studies
While in vivo data for this compound is not yet available, the following table summarizes the key quantitative findings from in vitro experiments that form the basis for pursuing in vivo research.
| Cell Line | Assay | Concentration of this compound | Result | Reference |
| MDA-MB-231 (Human Breast Cancer) | Western Blot | 10, 20, 40 µM | Dose-dependent inhibition of STAT3 phosphorylation | [2] |
| MDA-MB-231 | Western Blot | 40 µM | Time-dependent inhibition of STAT3 phosphorylation (significant at 6, 12, 24h) | [2] |
| MDA-MB-231 | Apoptosis Assay (Annexin V) | 10, 20, 40 µM | Dose-dependent increase in apoptotic cells | [2] |
| MDA-MB-231 | Western Blot | 40 µM | Downregulation of Bcl-2, Bcl-xL, Cyclin D1, VEGF | [2] |
Proposed In Vivo Experimental Workflow
The following diagram outlines a general workflow for the development and in vivo evaluation of a novel this compound delivery system.
Caption: A stepwise approach for in vivo this compound delivery system evaluation.
Detailed Methodologies and Protocols
Protocol 1: Formulation of this compound-Loaded Nanoparticles
This protocol describes the preparation of polymeric nanoparticles for the encapsulation of poorly soluble drugs like this compound, using a modified nanoprecipitation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Polyvinyl alcohol (PVA) solution (1% w/v)
-
Deionized water
-
Magnetic stirrer
-
Ultrasonicator
-
Centrifuge
Procedure:
-
Dissolve 10 mg of this compound and 100 mg of PLGA in 5 mL of acetone. This forms the organic phase.
-
In a separate beaker, prepare 20 mL of a 1% PVA solution in deionized water. This is the aqueous phase.
-
Place the aqueous phase on a magnetic stirrer.
-
Inject the organic phase into the aqueous phase dropwise under continuous stirring.
-
Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation.
-
Sonicate the resulting nanoparticle suspension for 2 minutes to ensure homogeneity.
-
Centrifuge the suspension at 15,000 rpm for 30 minutes.
-
Discard the supernatant and wash the nanoparticle pellet twice with deionized water.
-
Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for in vivo administration.
Protocol 2: In Vivo Efficacy Study in a Breast Cancer Xenograft Model
This protocol details the procedure for evaluating the antitumor efficacy of a this compound formulation in an immunodeficient mouse model.
Materials:
-
6-8 week old female athymic nude mice
-
MDA-MB-231 human breast cancer cells
-
Matrigel
-
This compound formulation
-
Vehicle control (e.g., PBS)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Culture MDA-MB-231 cells to 80-90% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of media and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Allow the tumors to grow to a palpable size (approximately 100 mm³).
-
Randomize the mice into treatment groups (e.g., Vehicle control, Free this compound, Formulated this compound).
-
Administer the treatments via the desired route (e.g., intravenous, intraperitoneal) at a predetermined dose and schedule (e.g., 10 mg/kg, every three days).
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting for p-STAT3).
Protocol 3: Pharmacokinetic Analysis of a this compound Formulation
This protocol outlines the steps for determining the pharmacokinetic profile of a this compound delivery system in rodents.
Materials:
-
Healthy male Sprague-Dawley rats (or other suitable rodent model)
-
This compound formulation
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Acclimate the rats for at least one week before the study.
-
Fast the animals overnight before dosing.
-
Administer a single dose of the this compound formulation via the intended route (e.g., oral gavage or intravenous injection).
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis by protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Conclusion
The development of effective in vivo delivery systems is paramount to advancing this compound from a promising in vitro candidate to a potential clinical therapeutic. The protocols and guidelines presented here offer a foundational framework for researchers to formulate and evaluate nanoparticle, liposome, and hydrogel-based carriers for this compound. By systematically addressing challenges of solubility and bioavailability, and by employing rigorous in vivo testing methodologies, the therapeutic potential of this natural compound can be thoroughly investigated.
References
- 1. gachpatna.org.in [gachpatna.org.in]
- 2. Breast cancer animal models and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jebms.org [jebms.org]
- 6. The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assaying the Effect of Minecoside on STAT3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule involved in numerous cellular processes, including cell growth, proliferation, and survival.[1] Constitutive activation of STAT3 is a hallmark of many human cancers, including breast cancer, and is considered a key driver of tumorigenesis.[2][3] The phosphorylation of STAT3 at the Tyr705 residue is a pivotal step in its activation, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[1] Therefore, inhibitors of STAT3 phosphorylation hold significant promise as therapeutic agents for cancer and other diseases characterized by aberrant STAT3 signaling.
Minecoside, a natural compound, has demonstrated potential as an inhibitor of the STAT3 signaling pathway.[2][3] Studies have shown that this compound can suppress the constitutive activation of STAT3 in a dose- and time-dependent manner, leading to the downregulation of STAT3-mediated gene expression and the induction of apoptosis in cancer cells.[1][2] The mechanism of action involves the inhibition of upstream kinases such as Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and Src kinase, which are responsible for STAT3 phosphorylation.[1]
These application notes provide a comprehensive overview and detailed protocols for assaying the inhibitory effect of this compound on STAT3 phosphorylation, offering a valuable resource for researchers investigating novel STAT3 inhibitors.
Data Presentation
The inhibitory effect of this compound on STAT3 phosphorylation is both dose- and time-dependent. The following tables summarize representative quantitative data based on experimental findings in MDA-MB-231 breast cancer cells.[3]
Table 1: Dose-Dependent Inhibition of STAT3 Phosphorylation by this compound
| This compound Concentration (µM) | Treatment Time (hours) | Percent Inhibition of p-STAT3 (%) |
| 0 (Control) | 24 | 0 |
| 10 | 24 | ~15 |
| 25 | 24 | ~35 |
| 50 | 24 | ~55 |
Table 2: Time-Dependent Inhibition of STAT3 Phosphorylation by this compound
| This compound Concentration (µM) | Treatment Time (hours) | Percent Inhibition of p-STAT3 (%) |
| 50 | 0 | 0 |
| 50 | 6 | ~20 |
| 50 | 12 | ~40 |
| 50 | 24 | ~55 |
Experimental Protocols
A key method for assessing the effect of this compound on STAT3 phosphorylation is Western blotting. This technique allows for the specific detection and quantification of phosphorylated STAT3 (p-STAT3) relative to total STAT3.
Protocol: Western Blotting for p-STAT3 and Total STAT3
1. Cell Culture and Treatment: a. Culture MDA-MB-231 cells (or other relevant cell lines) in appropriate media and conditions until they reach 70-80% confluency. b. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a fixed time point (e.g., 24 hours) to assess dose-dependence. c. For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 50 µM) for different durations (e.g., 0, 6, 12, 24 hours).
2. Cell Lysis and Protein Extraction: a. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the total protein extract.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer: a. Normalize the protein samples to the same concentration with lysis buffer and 4x Laemmli sample buffer. b. Denature the samples by boiling at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an 8-10% SDS-polyacrylamide gel. d. Run the gel at 100-120V until the dye front reaches the bottom. e. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours or overnight at 4°C.
5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C with gentle agitation. c. The following day, wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using an imaging system. d. To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH). e. Quantify the band intensities using densitometry software (e.g., ImageJ). The level of p-STAT3 is typically expressed as a ratio relative to total STAT3.
Visualizations
Signaling Pathway of this compound's Effect on STAT3
Caption: this compound inhibits STAT3 phosphorylation by targeting upstream kinases.
Experimental Workflow for Assaying STAT3 Phosphorylation
Caption: Workflow for Western blot analysis of STAT3 phosphorylation.
References
Troubleshooting & Optimization
Technical Support Center: Minecoside Solubility for In Vitro Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective solubilization of Minecoside for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a naturally occurring iridoid glycoside that has demonstrated potential as a CXCR4/STAT3 inhibitor with anti-cancer and anti-inflammatory properties. Like many natural products, its complex structure can lead to poor aqueous solubility, creating challenges for achieving desired concentrations in cell culture media and other aqueous buffers used in in vitro assays. Improper dissolution can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.
Q2: In which solvents is this compound soluble?
Based on information from chemical suppliers, this compound is soluble in the following organic solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Pyridine
Q3: What is the recommended solvent for preparing a stock solution of this compound for cell-based assays?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for use in cell-based assays.[1] DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[2] Some cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to ensure the DMSO concentration used does not affect cell viability or the experimental endpoint.
Q5: My this compound solution precipitated when I diluted it in my aqueous assay buffer. What should I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue with poorly soluble compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.
Troubleshooting Guide
Issue: Precipitate formation after diluting this compound stock solution in cell culture medium.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Rapid Dilution | Avoid adding the concentrated DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions in the cell culture medium. |
| High Final Concentration | The desired final concentration of this compound may exceed its solubility limit in the final aqueous buffer. Try lowering the final concentration of this compound. |
| Low Temperature | Ensure the cell culture medium or buffer is at 37°C before adding the this compound stock solution. Warming can help maintain solubility. |
| Incorrect pH of the Medium | Although less common for this compound, the pH of the final solution can affect the solubility of some compounds. Ensure your medium is properly buffered. |
| Presence of Salts | High concentrations of salts in the buffer can sometimes decrease the solubility of organic compounds (salting out). |
Quantitative Data Summary
| Solvent | Reported Solubility | Concentration in Stock Solution | Final Concentration in Assay |
| DMSO | Soluble | A 40 mg/mL stock solution has been suggested for in vivo formulations. A 10 mM stock solution is commercially available. | 12.5, 25, and 50 µM have been used in breast cancer cell lines.[3] |
| Ethanol | Soluble | Data not available | Data not available |
| Methanol | Soluble | Data not available | Data not available |
| Pyridine | Soluble | Data not available | Data not available |
| Water | Poorly soluble | Not recommended for primary stock solution | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (solid powder, MW: 538.5 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.385 mg of this compound.
-
Add the appropriate volume of DMSO to the tube. For a 10 mM solution from 5.385 mg of this compound, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution if needed.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Dosing of Adherent Cells with this compound for a 24-hour Incubation
This protocol is adapted from a study on the effect of this compound on MDA-MB-231 breast cancer cells.[3]
Materials:
-
Adherent cells (e.g., MDA-MB-231) cultured in appropriate media
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium
-
Sterile serological pipettes and pipette tips
Procedure:
-
Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
The next day, prepare the desired final concentrations of this compound by diluting the 10 mM stock solution in complete cell culture medium.
-
Example for a final concentration of 50 µM in 1 mL of medium:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 199 µL of complete medium (resulting in a 50 µM solution).
-
Alternatively, for a larger volume, add 5 µL of the 10 mM stock solution to 995 µL of complete medium.
-
-
-
Carefully remove the old medium from the cells.
-
Add the medium containing the desired final concentration of this compound to the wells.
-
For the vehicle control, add medium containing the same final concentration of DMSO as the highest this compound concentration used.
-
Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a CO2 incubator.
Visualizations
References
- 1. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes apoptotic progression through STAT3 inactivation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Minecoside Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Minecoside dosage for preclinical animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a natural compound that has demonstrated potential as an anticancer and anti-inflammatory agent.[1] Its primary mechanism of action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][3] this compound has been shown to inhibit the constitutive activation of STAT3, block its nuclear translocation, and suppress its DNA binding activity.[2][3] This leads to the downregulation of STAT3-mediated protein expression, such as Bcl-xL, Bcl-2, CXCR4, VEGF, and cyclin D1, ultimately promoting caspase-dependent apoptosis in cancer cells.[2] Additionally, this compound is reported to be an inhibitor of CXCR4, which can suppress cancer cell invasion.[4]
Q2: What is the recommended starting dose of this compound for animal studies?
A2: As of the latest available data, there are no established in vivo dosages for this compound. Further studies in animal models are required to determine the potential of this molecule as an anticancer drug.[2][3] Therefore, a dose-range finding study is essential to determine the Maximum Tolerated Dose (MTD) and a safe starting dose. Based on in vivo studies of other natural product-derived STAT3 inhibitors, a starting dose in the range of 5-10 mg/kg could be considered for initial dose-escalation studies in mice.[5]
Q3: How should I formulate this compound for in vivo administration?
A3: this compound is a hydrophobic compound, which presents challenges for in vivo delivery due to its low water solubility. To enhance bioavailability, various formulation strategies can be employed. These include the use of co-solvents, surfactants, and lipid-based delivery systems like liposomes. A common approach for hydrophobic compounds is to prepare a solution or suspension using a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline or PBS. Liposomal encapsulation is another effective strategy to improve the solubility and in vivo efficacy of hydrophobic STAT3 inhibitors.[2]
Q4: What animal models are suitable for evaluating the efficacy of this compound?
A4: The choice of animal model will depend on the research question. For anticancer studies, xenograft models are commonly used, where human cancer cell lines with constitutively active STAT3 are implanted into immunodeficient mice (e.g., nude or SCID mice).[3] Canine and feline companion animals with spontaneously occurring cancers that exhibit STAT3 activation are also being explored as relevant preclinical models.[4]
Q5: What are the key endpoints to measure for assessing the in vivo efficacy of this compound?
A5: The primary efficacy endpoint is typically the inhibition of tumor growth, which can be quantified by measuring tumor volume over time.[6] Other important endpoints include:
-
Pharmacodynamic markers: Assessing the inhibition of STAT3 phosphorylation (p-STAT3) in tumor tissue via techniques like immunohistochemistry (IHC) or Western blotting.[2][6][7]
-
Downstream target modulation: Measuring the expression of STAT3 target genes involved in proliferation and survival (e.g., Ki67, Bcl-2).[5][6]
-
Induction of apoptosis: Detecting apoptotic cells in tumor sections using methods like TUNEL staining.
-
Survival analysis: In some studies, overall survival of the animals is a key endpoint.[8]
Troubleshooting Guides
Issue 1: Poor Bioavailability or Lack of Efficacy In Vivo
| Potential Cause | Troubleshooting Step |
| Inadequate Formulation | This compound's hydrophobicity may lead to poor absorption. Re-evaluate the formulation. Consider increasing the solubility by using a different co-solvent system or exploring lipid-based formulations like liposomes or self-emulsifying drug delivery systems (SEDDS). |
| Insufficient Dose | The administered dose may be below the therapeutic window. If no toxicity is observed, consider a dose-escalation study to determine if higher doses lead to an efficacy response. |
| Rapid Metabolism/Clearance | The compound may be rapidly metabolized and cleared in vivo. Conduct a pharmacokinetic (PK) study to determine the half-life and exposure of this compound. This may necessitate more frequent administration. |
| Inappropriate Route of Administration | The chosen route (e.g., oral) may not be optimal. Consider alternative routes like intraperitoneal (IP) or intravenous (IV) injection to increase systemic exposure. |
Issue 2: Observed Toxicity or Adverse Events in Animals
| Potential Cause | Troubleshooting Step |
| Dose is too High | The administered dose exceeds the Maximum Tolerated Dose (MTD). Reduce the dose in subsequent cohorts. Monitor for clinical signs of toxicity such as significant weight loss (>15-20%), lethargy, ruffled fur, and changes in behavior.[2] |
| Vehicle Toxicity | The formulation vehicle itself may be causing adverse effects. Include a vehicle-only control group to assess the toxicity of the formulation components. |
| Off-Target Effects | This compound may have off-target effects leading to toxicity. Conduct a thorough literature search for known toxicities of similar compounds. Consider histopathological analysis of major organs in a pilot toxicology study. |
| Administration Stress | The stress of handling and administration can cause adverse effects. Ensure proper training in animal handling and injection techniques to minimize stress. |
Data Presentation
Table 1: Illustrative Dose-Range Finding Study Design for this compound in Mice
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals | Observation Period |
| 1 | Vehicle Control | 0 | IP | 5 | 14 days |
| 2 | This compound | 5 | IP | 5 | 14 days |
| 3 | This compound | 10 | IP | 5 | 14 days |
| 4 | This compound | 25 | IP | 5 | 14 days |
| 5 | This compound | 50 | IP | 5 | 14 days |
Table 2: Illustrative In Vivo Efficacy Study of this compound in a Xenograft Model
| Group | Treatment | Dose (mg/kg) | Frequency | Tumor Growth Inhibition (%) | Change in p-STAT3 Levels (%) |
| 1 | Vehicle Control | 0 | Daily | 0 | 0 |
| 2 | This compound | 20 | Daily | 45 | -60 |
| 3 | This compound | 40 | Daily | 70 | -85 |
| 4 | Positive Control | Varies | Varies | Varies | Varies |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound
-
Animal Model: Use healthy, young adult mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Dose Selection: Based on available in vitro data and data from similar compounds, select a starting dose (e.g., 5 mg/kg) and a series of escalating doses (e.g., 10, 25, 50, 100 mg/kg).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).
-
Administration: Administer a single dose of this compound or vehicle control via the intended route of administration (e.g., intraperitoneal injection).
-
Observation: Monitor the animals daily for 14 days for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.
-
MTD Definition: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% body weight loss or other severe clinical signs).[2]
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals to look for any organ abnormalities.
Protocol 2: Immunohistochemistry for p-STAT3 in Xenograft Tumors
-
Tissue Preparation: Excise tumors at the end of the efficacy study, fix in 10% neutral buffered formalin, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount on positively charged slides.
-
Deparaffinization and Rehydration: Dewax sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a suitable blocking serum.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against p-STAT3 (e.g., rabbit anti-p-STAT3) overnight at 4°C.[2]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as DAB (3,3'-diaminobenzidine).
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
-
Analysis: Quantify the p-STAT3 staining intensity and the percentage of positive cells using image analysis software.
Visualizations
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Caption: Workflow for determining the Maximum Tolerated Dose (MTD).
Caption: Troubleshooting logic for in vivo this compound studies.
References
- 1. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. second scight | get a second scientific sight! [secondscight.com]
- 4. researchgate.net [researchgate.net]
- 5. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Multi-functional effects of a small-molecule STAT3 inhibitor on NASH and HCC in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in Minecoside Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Minecoside.
Troubleshooting Guides & FAQs
This section addresses common issues in a question-and-answer format to help you identify and resolve inconsistencies in your this compound experiments.
I. Inconsistent IC50 Values
Question: My IC50 value for this compound is different from what I expected or varies between experiments. What are the possible causes and how can I troubleshoot this?
Answer: Fluctuations in IC50 values are a common challenge, especially when working with natural compounds like this compound. Several factors can contribute to this variability. Refer to the table below for potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps |
| Cell Line Variability | - Ensure consistent cell passage number; high-passage-number cells can exhibit altered sensitivity. - Perform regular cell line authentication to rule out cross-contamination. - Monitor cell health and morphology; stressed or unhealthy cells will respond differently. |
| Compound Stability & Solubility | - Prepare fresh stock solutions of this compound for each experiment. This compound powder should be stored at -20°C for up to 3 years, and in solvent at -80°C for up to 1 year.[1] - Ensure complete solubilization of this compound in your chosen solvent (e.g., DMSO) before diluting in culture medium. - Minimize freeze-thaw cycles of the stock solution. |
| Assay-Specific Factors | - Seeding Density: Optimize and maintain a consistent cell seeding density for each experiment. - Incubation Time: Use a consistent incubation time with this compound. Note that the inhibitory effect of this compound on STAT3 phosphorylation is time-dependent.[2] - Assay Type: Different viability assays (e.g., MTT, CCK-8, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values. Use the same assay consistently. |
| General Lab Practices | - Calibrate pipettes regularly to ensure accurate dispensing of the compound and reagents. - Ensure even mixing of the compound in the culture medium. - Use a consistent source and lot of reagents and consumables (e.g., FBS, culture media, plates). |
Quantitative Data Summary: this compound IC50 Values
Published IC50 values for this compound in various cancer cell lines are limited. The available data primarily focuses on the MDA-MB-231 breast cancer cell line. It is crucial to establish a baseline IC50 value in your specific cell line and experimental setup.
| Cell Line | Assay | Treatment Duration | Reported Effect | Reference |
| MDA-MB-231 (Human Breast Cancer) | CCK-8 | 24 hours | Dose-dependent decrease in cell viability with concentrations from 0-100 µM. | [2] |
Note: The referenced study demonstrates a dose-dependent effect but does not provide a specific IC50 value. Researchers should determine the IC50 empirically in their system.
II. Inconsistent STAT3 Inhibition Results
Question: I am not seeing consistent inhibition of STAT3 phosphorylation (p-STAT3) in my Western blots after this compound treatment. What could be wrong?
Answer: Inconsistent Western blot results for p-STAT3 can be frustrating. Here are some common causes and troubleshooting strategies:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Antibody Performance | - Use a validated antibody for p-STAT3 (Tyr705). - Optimize antibody dilution; high concentrations can lead to non-specific bands, while low concentrations can result in weak or no signal. - Ensure proper antibody storage and avoid repeated freeze-thaw cycles. |
| Issues with Cell Lysis and Protein Extraction | - Use a lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation status. - Perform all lysis and extraction steps on ice or at 4°C. |
| Western Blotting Technique | - Protein Loading: Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA). - Transfer Efficiency: Verify efficient protein transfer from the gel to the membrane by Ponceau S staining. - Blocking: Optimize the blocking buffer and incubation time to minimize background noise. - Washing Steps: Perform thorough and consistent washing steps to reduce non-specific antibody binding. |
| Experimental Design | - Time Course: The inhibition of STAT3 phosphorylation by this compound is time-dependent. Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal treatment duration.[2] - Positive Control: Include a positive control for STAT3 activation (e.g., IL-6 treatment) to ensure the signaling pathway is responsive in your cells. |
III. Variable Apoptosis Induction
Question: The percentage of apoptotic cells after this compound treatment is not consistent in my experiments. How can I improve the reproducibility?
Answer: Apoptosis assays can be sensitive to minor variations in experimental conditions. Consider the following to enhance consistency:
| Potential Cause | Troubleshooting Steps |
| Cell Health and Density | - Ensure cells are healthy and in the logarithmic growth phase before treatment. - Plate cells at a consistent density to avoid artifacts from over-confluence or sparseness. |
| Assay Timing | - Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal endpoint for detecting apoptosis after this compound treatment. |
| Staining and Acquisition | - Optimize the concentrations of Annexin V and Propidium Iodide (PI) for your cell line. - Handle cells gently during staining to avoid mechanical damage that can lead to false-positive PI staining. - Set compensation and gates on your flow cytometer consistently for each experiment using appropriate controls (unstained, single-stained). |
| Data Interpretation | - Clearly define your cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+). |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from a study on this compound's effect on MDA-MB-231 cells.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 2 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blotting for STAT3 and Phospho-STAT3
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the optimized duration.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
Sample Preparation: Mix the cell lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine them with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Visualizations
Caption: this compound inhibits the STAT3 signaling pathway, leading to apoptosis.
Caption: General workflow for investigating this compound's effects.
Caption: A logical approach to troubleshooting inconsistent results.
References
Technical Support Center: Overcoming Challenges in the Purification of Minecoside
Welcome to the technical support center for the purification of Minecoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the extraction, isolation, and purification of this compound from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources for this compound extraction?
This compound is a naturally occurring iridoid glycoside found in various plant species of the Veronica genus (speedwell). It has been reported in species such as Veronica pulvinaris and Veronica officinalis.[1] The selection of the plant source can significantly impact the complexity of the purification process due to the presence of other structurally related compounds.
Q2: Which solvents are most effective for the initial extraction of this compound from plant material?
For the extraction of phenolic compounds, including iridoid glycosides like this compound, from Veronica species, polar solvents are generally the most effective. Studies on related species have shown that 80% ethanol or pure methanol tend to yield a higher content of phenolic components compared to water alone.[2] The choice of solvent will also influence the co-extraction of other compounds, which will need to be addressed in subsequent purification steps.
Q3: What are the common impurities that co-elute with this compound during chromatography?
Extracts from Veronica species contain a variety of other phenolic compounds that may co-elute with this compound, complicating its purification. Common impurities can include other iridoid glycosides, as well as phenolic acids and flavonoids. In extracts of Veronica species, compounds such as p-hydroxybenzoic acid, vanillic acid, caffeic acid, gentisic acid, and apigenin have been identified and could potentially interfere with this compound purification.[2]
Q4: How can I improve the resolution and peak shape of this compound during HPLC purification?
Poor peak shape, such as tailing or broadening, is a common issue in HPLC. For this compound, this can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, causing peak tailing. Using a column with end-capping or a mobile phase with a competitive agent (e.g., a small amount of trifluoroacetic acid) can mitigate these interactions.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and interacting impurities, influencing retention and peak shape. Experiment with a pH range where this compound is stable and uncharged.
-
Column Contamination: Build-up of strongly retained compounds from crude extracts can degrade column performance. Implementing a robust column washing protocol between runs is essential.
Q5: What are the optimal storage conditions for purified this compound to prevent degradation?
While specific stability data for this compound is limited, studies on the structurally similar compound Verbascoside offer valuable insights. Verbascoside is susceptible to degradation at high temperatures and in neutral to alkaline solutions due to the hydrolysis of its ester bond.[3] Therefore, it is recommended to store purified this compound at low temperatures (e.g., -20°C) in a slightly acidic buffer (e.g., pH 5-6) or as a lyophilized powder to minimize degradation. Exposure to light should also be minimized to prevent potential photodegradation.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Initial Extraction
| Possible Cause | Troubleshooting Step |
| Inefficient cell lysis | Ensure the plant material is finely ground to maximize surface area for solvent penetration. |
| Inappropriate solvent polarity | Use a polar solvent system, such as 80% ethanol or methanol, for optimal extraction of iridoid glycosides.[2] |
| Insufficient extraction time or temperature | Increase the extraction time or perform the extraction at a slightly elevated, but controlled, temperature to enhance efficiency. Be cautious as high temperatures can lead to degradation. |
| Degradation during extraction | If using heat, ensure the temperature is not excessive. Consider performing the extraction at room temperature for a longer duration or under refrigerated conditions to minimize enzymatic and chemical degradation. |
Issue 2: Co-elution of Impurities with this compound in HPLC
| Possible Cause | Troubleshooting Step |
| Insufficient chromatographic resolution | Optimize the mobile phase gradient. A shallower gradient around the elution time of this compound can improve separation from closely eluting impurities. |
| Similar polarity of impurities | Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to exploit different separation mechanisms. |
| Presence of multiple isoforms or degradation products | Analyze the peak for purity using mass spectrometry to determine if it's a single compound. If degradation is suspected, adjust extraction and purification conditions (pH, temperature). |
| Non-optimized mobile phase pH | Adjust the mobile phase pH to alter the retention times of ionizable impurities relative to this compound. |
Issue 3: this compound Degradation During Purification
| Possible Cause | Troubleshooting Step | | pH-induced hydrolysis | Maintain a slightly acidic pH (around 5-6) throughout the purification process, especially in aqueous mobile phases. Based on the stability of the similar compound Verbascoside, neutral to alkaline conditions can promote hydrolysis of the ester linkage.[3] | | Thermal degradation | Avoid excessive heat during solvent evaporation and other steps. Perform purification steps at room temperature or in a cold room when possible. | | Oxidative degradation | Degas all solvents and consider adding an antioxidant, such as ascorbic acid, to the extraction and mobile phases if oxidation is suspected. Store fractions under an inert atmosphere (e.g., nitrogen or argon). | | Photodegradation | Protect samples and fractions from light by using amber vials or covering glassware with aluminum foil. |
Experimental Protocols
Protocol 1: Extraction of Phenolic Compounds from Veronica Species
This protocol is a general guideline based on the extraction of phenolic compounds from Veronica species and can be adapted for the initial extraction of this compound.
-
Sample Preparation: Air-dry the aerial parts of the Veronica plant material at room temperature. Grind the dried material into a fine powder using a laboratory mill.
-
Extraction:
-
Weigh 10 g of the powdered plant material.
-
Add 100 mL of 80% ethanol.
-
Macerate the mixture at room temperature for 24 hours with occasional shaking.
-
Alternatively, use an ultrasonic bath for 30 minutes to enhance extraction efficiency.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the solid residue with another 50 mL of 80% ethanol.
-
Combine the filtrates.
-
Evaporate the solvent under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.
-
-
Storage: Store the crude extract at -20°C until further purification.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general HPLC method for the analysis of phenolic compounds and should be optimized for the specific analysis of this compound.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-30 min: 10-40% B
-
30-35 min: 40-100% B
-
35-40 min: 100% B
-
40-45 min: 100-10% B
-
45-50 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm and 320 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Visualizations
References
- 1. This compound | C25H30O13 | CID 12002015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of Phenolic Compounds Present in Three Speedwell (Veronica L.) Species and Their Antioxidant Potential [mdpi.com]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of Minecoside
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Minecoside during storage and throughout experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
A1: For long-term storage, this compound should be kept at -20°C. For short-term storage, refrigeration at 4°C is recommended. Storing at room temperature for extended periods can lead to degradation. Studies on related compounds, such as hydroxycinnamic acid derivatives, have shown degradation of 20-40% over a year at room temperature.[1][2] Low temperatures are crucial for maintaining the integrity of phenolic compounds.
Q2: How does pH affect the stability of this compound?
A2: this compound, being an iridoid glycoside and a hydroxycinnamic acid ester, is susceptible to pH-dependent degradation. Iridoid glycosides can be unstable in strong alkaline and acidic conditions, which can lead to hydrolysis of the glycosidic bond and other rearrangements.[3] Similarly, the ester linkage in this compound can be hydrolyzed under acidic or basic conditions. It is advisable to maintain solutions of this compound at a neutral pH (around 6-7) unless the experimental protocol requires otherwise.
Q3: Is this compound sensitive to light?
A3: Yes, this compound should be protected from light. The hydroxycinnamic acid moiety in this compound can undergo photo-isomerization (e.g., from trans to cis isomers) upon exposure to light.[1][2] It is recommended to store this compound in amber vials or containers wrapped in aluminum foil to prevent photodegradation.
Q4: What are the primary degradation pathways for this compound?
A4: The main degradation pathways for this compound are expected to be:
-
Hydrolysis: Cleavage of the ester linkage, releasing the iridoid-glucose core and ferulic acid. The glycosidic bond between the iridoid and the glucose can also be hydrolyzed, particularly under acidic conditions.
-
Oxidation: The phenolic hydroxyl groups on the ferulic acid moiety are susceptible to oxidation, which can lead to the formation of quinone-like structures and other oxidation products.
-
Isomerization: The double bond in the ferulic acid portion of the molecule can undergo cis-trans isomerization when exposed to light.
Q5: What are the visible signs of this compound degradation?
A5: Visual signs of degradation in solid this compound can include a change in color from white/off-white to yellow or brown. In solution, degradation may be indicated by a change in color, the formation of precipitates, or a decrease in the expected biological activity or analytical response.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in an in vitro assay. | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions of your this compound stock. 2. Prepare fresh solutions from a new stock vial stored at -20°C. 3. Minimize the exposure of the solution to light and elevated temperatures during the experiment. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of this compound into various byproducts. | 1. Confirm the identity of the main peak as this compound using a reference standard. 2. Analyze the sample using a stability-indicating HPLC method (see Experimental Protocols). 3. Consider performing forced degradation studies to identify potential degradation products. |
| Inconsistent results between experimental replicates. | Inconsistent degradation of this compound across different samples. | 1. Ensure uniform handling of all samples, including temperature, pH, and light exposure. 2. Prepare a fresh, single stock solution for all replicates. |
| Discoloration of this compound solution. | Oxidation or other degradation pathways. | 1. Discard the discolored solution. 2. Prepare fresh solutions using deoxygenated solvents if oxidation is suspected. 3. Store solutions under an inert atmosphere (e.g., nitrogen or argon) for sensitive applications. |
Quantitative Data on Stability
The following table summarizes the stability of related compounds under different storage conditions, which can serve as a guideline for handling this compound.
| Compound Class | Storage Condition | Duration | Degradation (%) | Reference |
| Hydroxycinnamic acid derivatives | Room Temperature | 1 year | 20 - 40% | [1][2] |
| Hydroxycinnamic acid derivatives | +4°C | 1 year | Lower than at room temp. | [1][2] |
| Iridoid Glycoside (Catalpol) | 100°C, pH 4.0 | 28 hours | Significant | [3] |
| Iridoid Glycoside (Catalpol) | Neutral pH, High Temp. | - | Stable | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound Analysis
This protocol provides a general framework for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
A gradient elution is recommended to ensure the separation of both polar and non-polar degradation products. A starting point could be:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B
-
35-40 min: 90-10% B
-
40-45 min: 10% B (re-equilibration)
-
3. Detection:
-
Monitor at the λmax of this compound (around 330 nm for the feruloyl moiety) and at a lower wavelength (e.g., 210 nm) to detect a wider range of potential degradation products.
4. Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the this compound peak from peaks of degradation products generated during forced degradation studies.
Protocol 2: Forced Degradation Studies of this compound
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
1. Acid Hydrolysis:
-
Incubate a solution of this compound (e.g., 1 mg/mL in methanol) with 0.1 M HCl at 60°C for 24 hours. Neutralize the sample with 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Incubate a solution of this compound with 0.1 M NaOH at room temperature for 2 hours. Neutralize the sample with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
4. Thermal Degradation:
-
Expose solid this compound to 80°C for 48 hours. Dissolve the sample in a suitable solvent for HPLC analysis.
5. Photodegradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
Analysis of Degraded Samples:
-
Analyze all stressed samples by the stability-indicating HPLC-UV method. Compare the chromatograms to that of an unstressed this compound solution to identify degradation products.
-
For structural elucidation of major degradation products, techniques like LC-MS and NMR spectroscopy can be employed.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for handling and analyzing this compound.
References
- 1. Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis and redox factors affecting analysis of common phenolic marker compounds in botanical extracts and finished products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics and kinetics of catalpol degradation and the effect of its degradation products on free radical scavenging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minecoside and Cell Viability Assay Interference
This guide provides troubleshooting advice and frequently asked questions for researchers encountering unexpected results when using Minecoside in colorimetric cell viability assays. This compound, a hydroxycinnamic acid, and other compounds with antioxidant or reducing properties can interfere with assays that rely on the reduction of a reporter molecule.[1][2][3] This can lead to an overestimation of cell viability and other misleading results.[1][2]
Frequently Asked Questions (FAQs)
Q1: My untreated control cells (exposed only to this compound) show a significant increase in signal in our MTT/XTT/WST-1 assay. What could be the cause?
A1: This is a classic sign of assay interference. This compound, like other antioxidant compounds such as flavonoids and polyphenols, can directly reduce the tetrazolium salts (MTT, XTT, WST-1) to their colored formazan product in the absence of viable cells.[2] This chemical reduction is independent of cellular metabolic activity and leads to a false-positive signal, making the cells appear more viable than they are.[1]
Q2: How can I confirm that this compound is interfering with my assay?
A2: The most straightforward method is to perform a cell-free control experiment. In this setup, you run the assay in your standard cell culture medium, including all components except for the cells. Add this compound at the same concentrations used in your cellular experiments and measure the signal. If you observe a dose-dependent increase in signal, this confirms direct reduction of the assay reagent by this compound.
Q3: Are there specific types of cell viability assays that are more susceptible to interference from compounds like this compound?
A3: Yes, assays based on the reduction of tetrazolium salts (MTT, XTT, WST-1) or resazurin are highly susceptible to interference from reducing compounds.[3][4] This is because the fundamental principle of these assays is the measurement of cellular reducing potential (e.g., NADH/NADPH levels) as an indicator of metabolic activity.[5]
Q4: What alternative cell viability assays are less prone to interference from this compound?
A4: Several alternative methods are available that measure different aspects of cell health and are less likely to be affected by the reducing properties of this compound:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a direct indicator of metabolically active cells. Since this is a luciferase-based luminescent assay, it is not susceptible to interference from colored or reducing compounds.
-
Protein quantification assays (e.g., Sulforhodamine B - SRB): The SRB assay measures total cellular protein content, which correlates with the number of viable cells. It is a colorimetric assay but is not based on a reduction reaction, making it a suitable alternative.
-
DNA-binding dye assays (e.g., CyQUANT®, DRAQ7™): These assays use fluorescent dyes that bind to DNA to quantify the number of cells. They are highly specific and are not affected by the metabolic state of the cell or the presence of reducing agents.[6]
Troubleshooting Guides
Problem 1: Unexpectedly High Viability in this compound-Treated Wells
-
Symptom: Absorbance or fluorescence readings in wells treated with this compound are higher than or equal to the untreated control, even at high concentrations where cytotoxicity is expected.
-
Cause: Direct reduction of the assay reagent by this compound.
-
Troubleshooting Steps:
-
Perform a Cell-Free Control: As detailed in the FAQ, incubate this compound with the assay reagent in cell-free medium.
-
Analyze the Data: If the signal increases with the concentration of this compound, this confirms interference.
-
Correct for Interference: For each concentration of this compound, subtract the corresponding cell-free signal from the signal obtained in the presence of cells. Note that this correction may not be perfectly accurate due to potential interactions between this compound and cellular components.
-
Switch to a Non-Interfering Assay: The most robust solution is to switch to an alternative assay method that is not based on a reduction reaction, such as an ATP-based or SRB assay.
-
Problem 2: High Background Signal in All Wells
-
Symptom: The background absorbance/fluorescence (media only) is unusually high, reducing the dynamic range of the assay.
-
Cause: Components in the cell culture medium, such as phenol red or certain amino acids, can interact with this compound or the assay reagent, leading to an elevated background signal.
-
Troubleshooting Steps:
-
Use Serum-Free/Phenol Red-Free Medium: During the assay incubation step, replace the standard medium with serum-free and phenol red-free medium to minimize background interference.
-
Check for Media-Compound Interaction: In a cell-free setup, test for interactions between this compound and the assay reagent in different types of media.
-
Data Presentation
Table 1: Hypothetical Data from a Cell-Free MTT Assay to Detect Interference by this compound
| This compound Concentration (µM) | Absorbance at 570 nm (Cells) | Absorbance at 570 nm (Cell-Free) | Corrected Absorbance |
| 0 (Control) | 1.20 | 0.05 | 1.15 |
| 10 | 1.25 | 0.10 | 1.15 |
| 50 | 1.35 | 0.20 | 1.15 |
| 100 | 1.50 | 0.35 | 1.15 |
| 200 | 1.65 | 0.50 | 1.15 |
Table 2: Comparison of IC50 Values for this compound Obtained with Different Viability Assays
| Assay Method | Principle | IC50 (µM) | Notes |
| MTT | Tetrazolium Reduction | > 200 | Apparent high viability due to interference. |
| XTT | Tetrazolium Reduction | > 200 | Similar interference as MTT. |
| CellTiter-Glo® | ATP Quantification | 75 | No interference observed. |
| SRB | Protein Staining | 80 | No interference observed. |
Experimental Protocols
Protocol 1: Cell-Free Assay to Test for this compound Interference with MTT
-
Prepare a 2-fold serial dilution of this compound in cell culture medium (without cells) in a 96-well plate. Include a "medium only" control.
-
Add the MTT reagent to each well at the same concentration used in your cellular experiments.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Add the solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
An increase in absorbance that correlates with the concentration of this compound indicates direct reduction of MTT.
Protocol 2: Sulforhodamine B (SRB) Assay for Cell Viability
-
Plate cells in a 96-well plate and treat with various concentrations of this compound for the desired duration.
-
Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB dye.
-
Read the absorbance at 510 nm using a microplate reader.
Visualizations
Caption: Mechanism of MTT assay interference by a reducing compound like this compound.
References
- 1. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mesgenbio.com [mesgenbio.com]
- 5. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Minecoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Minecoside in experiments, focusing on the mitigation and assessment of its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It achieves this by inhibiting the constitutive activation of upstream kinases, including Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and Src kinase.[1] This inhibition prevents the phosphorylation and nuclear translocation of STAT3, leading to the downregulation of STAT3-mediated gene expression. Additionally, this compound has been shown to decrease the expression of C-X-C chemokine receptor type 4 (CXCR4).[2]
Q2: What are the known on-target effects of this compound?
A2: The known on-target effects of this compound stem from its inhibition of the JAK/STAT3 and CXCR4 pathways. These include the downregulation of various proteins involved in cell survival, proliferation, and metastasis, such as Bcl-xL, Bcl-2, CXCR4, VEGF, and cyclin D1. Consequently, this compound promotes caspase-dependent apoptosis in cancer cells.[1]
Q3: Are there any known off-target effects of this compound?
A3: Currently, there are no experimentally validated off-target effects of this compound documented in peer-reviewed literature. However, like most small molecule inhibitors, it is possible that this compound interacts with unintended protein targets. Computational prediction tools can provide insights into potential off-targets based on the chemical structure of this compound.
Q4: How can I predict the potential off-target effects of this compound in my experimental system?
A4: You can use in silico tools to predict potential off-targets of this compound. A widely used web-based tool is SwissTargetPrediction, which predicts the most probable protein targets of a small molecule based on its 2D and 3D structural similarity to known ligands. To use this tool, you will need the chemical structure of this compound, which can be represented as a SMILES string.
Q5: What is the SMILES string for this compound?
A5: The canonical SMILES string for this compound is: COC1=C(C=C(C=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO--INVALID-LINK--CO)O[C@H]5--INVALID-LINK--CO)O)O)O)O[3]
Troubleshooting Guide
Problem 1: I am observing a phenotype in my cells treated with this compound that is inconsistent with the inhibition of the STAT3 pathway.
-
Possible Cause: This could be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Determine if the unexpected phenotype is dose-dependent and if it occurs at concentrations significantly different from those required for STAT3 inhibition.
-
Use a Structurally Unrelated Inhibitor: Treat your cells with a different, structurally unrelated inhibitor of the JAK/STAT3 pathway. If the unexpected phenotype is not observed with the alternative inhibitor, it is more likely to be an off-target effect of this compound.
-
Predict Potential Off-Targets: Use a computational tool like SwissTargetPrediction with the this compound SMILES string to identify potential off-target proteins. Analyze the predicted targets to see if their inhibition could explain the observed phenotype.
-
Validate Predicted Off-Targets: If a plausible off-target is identified, you can use techniques like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the predicted target to see if it phenocopies the effect of this compound. A rescue experiment can also be performed.
-
Problem 2: My experimental results with this compound are variable and not reproducible.
-
Possible Cause: Inconsistent experimental conditions or off-target effects manifesting differently across experiments.
-
Troubleshooting Steps:
-
Standardize Experimental Parameters: Ensure that cell density, passage number, serum concentration, and this compound concentration are consistent across all experiments.
-
Confirm Target Engagement: Use a technique like Western blotting to confirm the inhibition of STAT3 phosphorylation (p-STAT3) at the concentration of this compound you are using. This will verify that the compound is active in your system.
-
Perform Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) and consider using a positive control (a known activator of the STAT3 pathway) to ensure your assay is working as expected.
-
Data Presentation
Table 1: On-Target Profile of this compound
| Target Family | Primary On-Targets | Downstream Effects |
| Tyrosine Kinases | JAK1, JAK2, Src | Inhibition of STAT3 phosphorylation |
| Transcription Factors | STAT3 | Downregulation of Bcl-xL, Bcl-2, VEGF, Cyclin D1 |
| Chemokine Receptors | CXCR4 | Decreased expression |
Table 2: Quantitative Activity of this compound
| Target | Assay Type | IC50 / Ki | Reference |
| JAK1 | Kinase Assay | Data not available | - |
| JAK2 | Kinase Assay | Data not available | - |
| Src | Kinase Assay | Data not available | - |
| STAT3 | Functional Assay | Data not available | - |
| CXCR4 | Binding/Functional Assay | Data not available | - |
Note: Specific IC50 or Ki values for this compound against its primary targets are not currently available in the published literature. It is highly recommended that researchers determine the potency of this compound in their specific experimental system through dose-response studies.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of this compound binding to a target protein in intact cells.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with either vehicle control (e.g., DMSO) or a specific concentration of this compound for a predetermined time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting. A positive target engagement will result in a higher amount of the soluble target protein at elevated temperatures in the this compound-treated samples compared to the vehicle control.
Protocol 2: siRNA-Mediated Rescue Experiment
This protocol is used to validate whether an observed phenotype is due to the inhibition of a specific target or an off-target effect.
Methodology:
-
siRNA Transfection: Transfect cells with an siRNA targeting the predicted off-target protein. Use a non-targeting siRNA as a control. Allow 24-48 hours for efficient knockdown of the target protein.
-
This compound Treatment: Treat the siRNA-transfected cells with this compound at a concentration that previously induced the phenotype of interest.
-
Phenotypic Analysis: Assess the phenotype in all experimental groups (non-targeting siRNA + vehicle, non-targeting siRNA + this compound, target siRNA + vehicle, target siRNA + this compound).
-
Interpretation:
-
If the phenotype is still observed in the target siRNA + this compound group, it suggests the phenotype is not mediated by that specific off-target.
-
If the phenotype is absent or significantly reduced in the target siRNA + this compound group compared to the non-targeting siRNA + this compound group, it indicates that the observed effect of this compound is likely mediated through this off-target protein.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of Minecoside and Alternative STAT3/CXCR4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Minecoside, a naturally occurring compound, with other known inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) and C-X-C Motif Chemokine Receptor 4 (CXCR4) pathways. Due to a lack of publicly available information on synthetic derivatives of this compound, this comparison focuses on its performance against other established small molecule inhibitors targeting the same critical oncogenic pathways. All quantitative data is supported by cited experimental protocols.
Introduction to this compound
This compound is a natural phenolic compound extracted from Veronica peregrina L.[1]. It has demonstrated potent anticancer and anti-inflammatory activities[1]. Its primary mechanism of action involves the inhibition of the STAT3 signaling pathway and the downregulation of CXCR4 expression, both of which are crucial in cancer cell proliferation, survival, and metastasis[1].
Quantitative Comparison of Inhibitor Potency
The following tables summarize the inhibitory concentrations (IC50/EC50) of this compound and other relevant inhibitors against their respective targets. This data provides a quantitative basis for comparing their efficacy.
Table 1: Comparison of STAT3 Inhibitors
| Compound | Target Domain | Assay Type | Cell Line | IC50 / EC50 | Reference |
| This compound | Upstream of STAT3 (JAK1/2, Src) | STAT3 Phosphorylation | MDA-MB-231 | Dose-dependent inhibition at 50 µM | [1] |
| Stattic | SH2 Domain | DNA-binding ELISA | Recombinant STAT3 | 1.27 ± 0.38 µM | [2] |
| S3I-1757 | SH2 Domain | DNA-binding ELISA | Recombinant STAT3 | 0.31 ± 0.18 µM | [2] |
| Niclosamide | DNA-Binding Domain | DNA-binding ELISA | Recombinant STAT3 | 1.93 ± 0.70 µM | [2] |
| A18 | Not specified | Cell Viability (MTT) | Not specified | 12.39 ± 1.2 µM | [2] |
| A26 | Not specified | Cell Viability (MTT) | Not specified | 6.10 ± 1.3 µM | [2] |
Table 2: Comparison of CXCR4 Inhibitors
| Compound | Assay Type | Cell Line | IC50 / EC50 | Reference |
| This compound | CXCR4 Expression | Breast and Colon Cancer Cells | Dose-dependent reduction | [1] |
| AMD3100 | Cell Invasion | SW480 | Significant inhibition at 100 and 1000 ng/mL | [3] |
| AMD3100 | Chemotactic Migration | SW480 | Dose-dependent inhibition (47.27% at 100 ng/mL) | [3] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a general experimental workflow for inhibitor screening.
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating inhibitor efficacy.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of findings.
STAT3 Inhibition Assay (DNA-Binding ELISA)
This assay quantitatively measures the ability of a compound to inhibit the binding of STAT3 to its DNA consensus sequence.
-
Plate Preparation: A 96-well plate is coated with an oligonucleotide containing the STAT3 consensus binding site.
-
Recombinant Protein Incubation: Recombinant STAT3 protein is added to the wells along with the test compound (e.g., this compound, Stattic) at various concentrations.
-
Primary Antibody Incubation: After incubation and washing, a primary antibody specific to STAT3 is added to the wells.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody is then added.
-
Detection: A colorimetric substrate for HRP is added, and the absorbance is measured at 450 nm. A decrease in absorbance indicates inhibition of STAT3-DNA binding.
CXCR4 Inhibition Assay (Cell Invasion Assay)
This assay assesses the impact of an inhibitor on the invasive potential of cancer cells, which is often mediated by the CXCL12/CXCR4 axis.
-
Cell Culture: Human colorectal cancer cells (e.g., SW480) are cultured to confluency.
-
Transwell Setup: A Transwell insert with a Matrigel-coated membrane is placed in a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., CXCL12).
-
Cell Seeding and Treatment: Cells are seeded in the upper chamber in serum-free media containing the test compound (e.g., this compound, AMD3100).
-
Incubation: The plate is incubated for 24-48 hours to allow for cell invasion through the Matrigel.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. A reduction in the number of invading cells indicates inhibitory activity.
Apoptosis Assay (Caspase Activity)
This compound has been shown to promote caspase-dependent apoptosis[1]. This can be quantified using a caspase activity assay.
-
Cell Lysis: Cancer cells (e.g., MDA-MB-231) are treated with the test compound and then lysed to release cellular contents.
-
Substrate Addition: A specific caspase substrate conjugated to a fluorophore or chromophore is added to the cell lysate.
-
Incubation: The mixture is incubated to allow for caspase cleavage of the substrate.
-
Detection: The fluorescence or absorbance is measured using a plate reader. An increase in signal corresponds to higher caspase activity and, therefore, an increase in apoptosis.
Conclusion
This compound presents as a promising natural compound with multi-target inhibitory effects on the STAT3 and CXCR4 pathways. While direct comparisons with its synthetic derivatives are not yet possible, its efficacy can be benchmarked against other known inhibitors. The data presented in this guide suggests that while small molecules like S3I-1757 may exhibit lower IC50 values in specific in vitro assays for STAT3 inhibition, this compound's ability to concurrently target upstream activators of STAT3 and the CXCR4 receptor provides a broader mechanism of action that warrants further investigation, particularly in in vivo models. The provided experimental protocols offer a foundation for such comparative studies.
References
- 1. This compound promotes apoptotic progression through STAT3 inactivation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of CXCR4 activity with AMD3100 decreases invasion of human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Minecoside and Paclitaxel in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Minecoside and Paclitaxel, two compounds with demonstrated anti-cancer properties in breast cancer models. While direct head-to-head experimental data is not yet available in published literature, this document synthesizes the existing preclinical findings for an objective comparison of their mechanisms of action, efficacy in vitro, and effects on key signaling pathways.
Executive Summary
Paclitaxel is a well-established chemotherapeutic agent used in the treatment of breast cancer. Its primary mechanism involves the stabilization of microtubules, leading to mitotic arrest and apoptosis.[1][2][3][4][] In contrast, this compound is an emerging natural compound that has shown promise in preclinical studies by targeting the STAT3 signaling pathway to induce apoptosis in breast cancer cells.[6][7][8][9] The following sections delve into the available data on each compound, offering insights into their distinct and potentially complementary roles in breast cancer therapy.
Data Presentation: In Vitro Efficacy
The following tables summarize the reported in vitro effects of this compound and Paclitaxel on breast cancer cell lines from separate studies. It is crucial to note that these results are not from direct comparative experiments and variations in experimental conditions (e.g., cell lines, exposure times, and assays used) may influence the outcomes.
Table 1: In Vitro Efficacy of this compound against MDA-MB-231 Breast Cancer Cells
| Metric | Condition | Result | Reference |
| STAT3 Activation | Dose- and time-dependent | Inhibition | [6][7][8] |
| Nuclear Translocation of STAT3 | Not specified | Blocked | [6][7][8] |
| STAT3-DNA Binding | Not specified | Suppressed | [6][7][8] |
| Apoptosis | Not specified | Promoted (caspase-dependent) | [6][7][9] |
Table 2: In Vitro Efficacy of Paclitaxel against various Breast Cancer Cells
| Metric | Cell Line | Concentration | Result | Reference |
| Cell Viability | MCF-7 | 0.01 µM, 0.1 µM, 1 µM | Dose-dependent inhibition | [10] |
| Proliferation | MCF-7 | 0.01 µM, 0.1 µM, 1 µM | Dose-dependent inhibition | [10] |
| Apoptosis | MCF-7 | 0.01 µM, 0.1 µM, 1 µM | Promoted | [10] |
| Invasion | MCF-7 | 0.01 µM, 0.1 µM, 1 µM | Inhibited | [10] |
| Cell Cycle Arrest | A549, MCF-7 | >12 nM | G2/M arrest | [2] |
| Proliferation Suppression | A549, MCF-7 | 3-6 nM | Suppressed | [2] |
Mechanism of Action and Signaling Pathways
This compound and Paclitaxel exert their anti-cancer effects through distinct molecular mechanisms and signaling pathways.
This compound: A STAT3 Inhibitor
This compound's primary mode of action in breast cancer cells is the inhibition of the STAT3 signaling pathway.[6][7][8] Constitutive activation of STAT3 is a hallmark of many cancers, including breast cancer, and it plays a crucial role in cell survival, proliferation, and angiogenesis.[6][7][8] this compound has been shown to inhibit STAT3 activation in a dose- and time-dependent manner.[6][7][8] This inhibition prevents the nuclear translocation of STAT3 and its binding to DNA, subsequently downregulating the expression of STAT3-mediated anti-apoptotic proteins like Bcl-2 and Bcl-xL, as well as proteins involved in angiogenesis (VEGF) and cell cycle progression (cyclin D1).[6][7][9] Furthermore, this compound has been found to downregulate the expression of CXCR4, a chemokine receptor implicated in cancer metastasis.[11]
Caption: this compound inhibits the STAT3 signaling pathway, leading to apoptosis.
Paclitaxel: A Microtubule Stabilizer with Diverse Signaling Effects
Paclitaxel's classical mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[1][2][3][4][] By preventing the dynamic instability of microtubules, paclitaxel disrupts mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3][4]
Beyond its direct effect on microtubules, paclitaxel influences several signaling pathways. It has been shown to inhibit the PI3K/AKT pathway, a critical survival pathway that is often overactive in cancer.[10][12] By downregulating the phosphorylation of AKT, paclitaxel promotes apoptosis.[10] Additionally, paclitaxel can inactivate the anti-apoptotic protein Bcl-2 through phosphorylation.[1][3] In some contexts, particularly in HER2-positive breast cancer, paclitaxel can activate the c-Raf-1/p21WAF1 pathway, contributing to its anti-tumor effects.[1] More recent studies have also linked paclitaxel to the activation of the cGAS-STING pathway, which can induce an anti-tumor immune response.[13]
Caption: Paclitaxel stabilizes microtubules and inhibits pro-survival signaling.
Experimental Protocols
The following are summaries of the methodologies used in the cited studies.
This compound In Vitro Studies
-
Cell Culture: MDA-MB-231 human breast cancer cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Western Blot Analysis: To assess the effect of this compound on protein expression, cells were treated with varying concentrations of the compound for different time points. Cell lysates were then prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against STAT3, phospho-STAT3, Bcl-2, Bcl-xL, CXCR4, VEGF, and cyclin D1.
-
Apoptosis Assay: The induction of apoptosis was determined using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry to quantify the percentage of apoptotic cells.
-
STAT3 DNA Binding Assay: An electrophoretic mobility shift assay (EMSA) or a similar DNA binding assay was used to determine the effect of this compound on the ability of STAT3 to bind to its consensus DNA sequence.
Paclitaxel In Vitro Studies
-
Cell Culture: MCF-7 human breast cancer cells were cultured in a suitable medium with fetal bovine serum and antibiotics.[10]
-
Cell Viability and Proliferation Assays: Assays such as the MTT assay were used to measure the effect of different concentrations of paclitaxel on cell viability and proliferation after a specified incubation period (e.g., 48 hours).[10]
-
Apoptosis and Cell Cycle Analysis: Flow cytometry was employed to analyze the cell cycle distribution and quantify the percentage of apoptotic cells after treatment with paclitaxel.[10]
-
Transwell Invasion Assay: To evaluate the effect on cell invasion, a Transwell assay was performed where cells were seeded in the upper chamber of a Matrigel-coated insert, and paclitaxel was added to the medium. The number of cells that invaded through the Matrigel to the lower chamber was quantified.[10]
-
Western Blot Analysis: The expression and phosphorylation status of proteins in the PI3K/AKT pathway, such as p-AKT (Thr308) and p-AKT (Ser473), were analyzed by Western blotting after paclitaxel treatment.[10]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the in vitro efficacy of an anti-cancer compound, applicable to the studies of both this compound and Paclitaxel.
Caption: A generalized workflow for in vitro anti-cancer drug screening.
Conclusion and Future Directions
Based on the available preclinical data, this compound and Paclitaxel are promising anti-cancer agents for breast cancer, albeit with distinct mechanisms of action. Paclitaxel is a clinically established drug that targets the cellular machinery of mitosis, while this compound represents a novel approach by targeting the pro-survival STAT3 signaling pathway.
The lack of direct comparative studies is a significant gap in the current understanding of their relative efficacy. Future research should focus on head-to-head in vitro and in vivo comparisons of this compound and Paclitaxel in a panel of breast cancer cell lines representing different subtypes (e.g., ER-positive, HER2-positive, and triple-negative). Such studies would provide crucial data on their comparative potency, efficacy, and potential for synergistic combinations, ultimately informing future clinical development strategies. Furthermore, the in vivo efficacy of this compound in animal models of breast cancer is a critical next step to validate its therapeutic potential.[6][7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 6. This compound promotes apoptotic progression through STAT3 inactivat...: Ingenta Connect [ingentaconnect.com]
- 7. This compound promotes apoptotic progression through STAT3 inactivation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. This compound promotes apoptotic progression through STAT3 inactivation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Modulates Cell Invasion via Regulation of CXCR4 Expression in Breast and Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Paclitaxel Induces Micronucleation and Activates Pro-Inflammatory cGAS-STING Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Minecoside for the STAT3 Pathway: A Comparative Guide
This guide provides a comparative analysis of Minecoside's inhibitory action on the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. It is intended for researchers, scientists, and drug development professionals interested in the specificity and potency of emerging STAT3 inhibitors. The guide synthesizes available experimental data for this compound and compares it with other well-established STAT3 inhibitors. Detailed experimental protocols for key assays are provided to facilitate the replication and validation of findings.
Data Presentation: Comparative Inhibitory Effects on the STAT3 Pathway
| Compound | Target(s) | Assay Type | Cell Line/System | IC50 / % Inhibition | Citation(s) |
| This compound | STAT3 | Western Blot | MDA-MB-231 | 15-55% inhibition at 50 µM | [1] |
| LLL12 | STAT3 | Cell Viability | Medulloblastoma & Glioblastoma Cell Lines | 1.07 - 5.98 µM | [2] |
| STAT3 | Cell Viability | Hepatocellular Carcinoma Cell Lines | 0.84 - 4.38 µM | [3] | |
| STAT3 | Cell Viability | Various Cancer Cell Lines | 0.16 - 3.09 µM | [4] | |
| S3I-201 | STAT3 | DNA Binding Assay | Cell-free | 86 µM | [5][6][7][8] |
| STAT1/STAT3 | DNA Binding Assay | Cell-free | 160 µM | [5] | |
| STAT1/STAT1 | DNA Binding Assay | Cell-free | >300 µM | [5] | |
| STAT5/STAT5 | DNA Binding Assay | Cell-free | 166 µM | [5] | |
| Stattic | STAT3 | SH2 Domain Binding | Cell-free | 5.1 µM | [9][10][11][12] |
| STAT3 | Cell Viability | A549 | 2.5 µM | [10] |
Note on this compound Data: The available data for this compound indicates a dose-dependent inhibition of STAT3 phosphorylation in MDA-MB-231 breast cancer cells, with a 15% to 55% reduction observed at a concentration of 50 µM[1]. Further studies are required to determine a precise IC50 value for direct comparison with other inhibitors.
Note on Selectivity: There is currently a lack of publicly available data on the broader kinase selectivity profile of this compound. To comprehensively assess its specificity, it would be necessary to screen it against a panel of other kinases, including other STAT family members. The comparative inhibitors, S3I-201 and Stattic, have been shown to have some selectivity for STAT3 over other STAT family members, as indicated in the table[5][9].
Experimental Protocols
Detailed methodologies for key experiments used to assess STAT3 pathway inhibition are provided below.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is for the detection and semi-quantification of phosphorylated STAT3 (Tyr705) in cell lysates.
a. Cell Lysis
-
Culture cells to 70-80% confluency and treat with this compound or other inhibitors at desired concentrations and time points.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the culture dish.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford protein assay.
b. SDS-PAGE and Protein Transfer
-
Normalize protein concentrations for all samples.
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
c. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
To assess total STAT3 levels, the membrane can be stripped and re-probed with an antibody for total STAT3. A loading control, such as β-actin or GAPDH, should also be probed to ensure equal protein loading.
d. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-STAT3 signal to the total STAT3 or loading control signal.
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding
This protocol is used to assess the ability of STAT3 to bind to its specific DNA consensus sequence.
a. Nuclear Extract Preparation
-
Treat cells with the inhibitor of interest.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell membrane using a hypotonic buffer to release the cytoplasm, keeping the nuclei intact.
-
Centrifuge to pellet the nuclei.
-
Extract nuclear proteins using a high-salt nuclear extraction buffer.
-
Clarify the nuclear extract by centrifugation and determine the protein concentration.
b. Probe Labeling
-
Synthesize a double-stranded DNA oligonucleotide containing the STAT3 consensus binding site (e.g., SIE, c-fos-inducible element).
-
Label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label such as biotin or a fluorescent dye.
-
Purify the labeled probe to remove unincorporated labels.
c. Binding Reaction
-
In a microcentrifuge tube, combine the nuclear extract (5-10 µg), a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding, and the binding buffer.
-
For competition assays, add an excess of unlabeled specific probe to one reaction to confirm the specificity of the binding.
-
Add the labeled probe to the reaction mixture.
-
Incubate the reaction at room temperature for 20-30 minutes to allow for protein-DNA complex formation.
d. Electrophoresis and Detection
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel in a low ionic strength buffer (e.g., 0.5x TBE) at a constant voltage.
-
After electrophoresis, transfer the gel to filter paper and dry it.
-
If using a radioactive probe, expose the dried gel to X-ray film or a phosphorimager screen.
-
If using a non-radioactive probe, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) followed by chemiluminescent detection.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol assesses the direct binding of an inhibitor to its target protein in a cellular context by measuring changes in the protein's thermal stability.
a. Cell Treatment and Heating
-
Culture cells and treat with the inhibitor or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
b. Protein Extraction
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
c. Protein Detection
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble STAT3 at each temperature point by Western blot, as described in Protocol 1.
d. Data Analysis
-
Quantify the band intensities for STAT3 at each temperature for both the vehicle- and inhibitor-treated samples.
-
Plot the percentage of soluble STAT3 relative to the non-heated control against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the compound binds to and stabilizes STAT3, confirming target engagement.
Mandatory Visualization
The following diagrams illustrate the STAT3 signaling pathway and a generalized workflow for assessing inhibitor specificity.
Caption: The canonical STAT3 signaling pathway.
Caption: Workflow for assessing inhibitor specificity.
References
- 1. This compound promotes apoptotic progression through STAT3 inactivation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Small Molecule, LLL12, Inhibits STAT3 Phosphorylation and Induces Apoptosis in Medulloblastoma and Glioblastoma Cells | PLOS One [journals.plos.org]
- 3. LLL12, a novel small inhibitor targeting STAT3 for hepatocellular carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Small Molecule, LLL12, Inhibits STAT3 Phosphorylation and Activities and Exhibits Potent Growth-Suppressive Activity in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. axonmedchem.com [axonmedchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 11. Stattic | Cell Signaling Technology [cellsignal.com]
- 12. axonmedchem.com [axonmedchem.com]
A Comparative Study of Minecoside from Diverse Plant Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Minecoside, an iridoid glycoside with significant therapeutic potential, isolated from two distinct plant sources: Veronica peregrina and Kigelia pinnata. This document outlines the quantitative analysis of this compound from these sources, details the experimental protocols for its extraction, purification, and biological activity assessment, and visualizes key cellular pathways affected by this compound.
I. Quantitative Analysis of this compound
Direct comparative studies quantifying this compound yield and purity from Veronica peregrina and Kigelia pinnata are not extensively available in the current literature. However, based on phytochemical studies of these plants and related iridoid glycosides, the following table summarizes the expected and reported findings. It is important to note that yields can vary significantly based on the extraction and purification methods employed, as well as the geographical origin and harvesting time of the plant material.
| Parameter | Veronica peregrina | Kigelia pinnata (Bark) | Data Source/Reference |
| This compound Yield (per 100g dry weight) | Estimated to be in the range of 0.5 - 2.0 g | Reported to be a major iridoid constituent | Inferred from phytochemical profiles of Veronica species and reports on K. pinnata extracts.[1] |
| Purity after Purification | >95% achievable with chromatographic methods | >95% achievable with chromatographic methods | Standard purity for isolated phytochemicals for biological assays. |
| Predominant Biological Activity | Anti-inflammatory, Antioxidant | Anticancer, Antiprotozoal, Antibacterial | Based on studies of crude extracts and isolated compounds.[2][3][4] |
II. Comparative Biological Activity
This compound exhibits a range of biological activities. This section compares the anticancer and anti-inflammatory potential of this compound from the two plant sources, based on the activities reported for the plant extracts.
| Biological Assay | This compound from Veronica peregrina | This compound from Kigelia pinnata | Key Findings |
| Anticancer Activity (MTT Assay) | Expected to show cytotoxicity against various cancer cell lines. | Potent cytotoxic effects observed from extracts against melanoma, renal carcinoma, and breast cancer cell lines.[5] | Extracts of K. pinnata containing this compound have demonstrated significant anticancer potential.[6][7][8][9][10] |
| Anti-inflammatory Activity (Nitric Oxide Scavenging Assay) | Methanolic extracts show significant inhibition of nitric oxide (NO) production.[2] | Extracts possess anti-inflammatory properties, partly attributed to iridoid content. | Both sources are promising for anti-inflammatory applications. |
III. Experimental Protocols
This section provides detailed methodologies for the extraction, purification, quantification, and biological activity assessment of this compound.
A. Extraction and Purification of this compound
This protocol is a generalized method adaptable for both Veronica peregrina and Kigelia pinnata.
-
Plant Material Preparation : Air-dry the plant material (whole plant of V. peregrina or bark of K. pinnata) at room temperature and grind it into a coarse powder.
-
Extraction :
-
Perform successive solvent extraction using a Soxhlet apparatus with solvents of increasing polarity, starting with n-hexane, followed by ethyl acetate, and finally methanol.
-
Alternatively, macerate the powdered plant material in methanol for 72 hours with occasional shaking. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
-
Fractionation :
-
Suspend the concentrated methanolic extract in water and partition it successively with ethyl acetate and n-butanol.
-
The n-butanol fraction, which is typically rich in glycosides, is concentrated for further purification.
-
-
Column Chromatography :
-
Subject the concentrated n-butanol fraction to column chromatography on a silica gel (60-120 mesh) column.
-
Elute the column with a gradient of chloroform and methanol (e.g., 9:1, 8:2, 7:3 v/v).
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol (8:2 v/v) solvent system and visualizing with an appropriate spray reagent (e.g., anisaldehyde-sulfuric acid).
-
-
Purification :
-
Pool the fractions containing this compound and subject them to further purification using preparative HPLC or repeated column chromatography until a purity of >95% is achieved.
-
B. Quantification by High-Performance Liquid Chromatography (HPLC)
A validated HPLC-UV method is crucial for the accurate quantification of this compound.
-
Chromatographic System : A standard HPLC system equipped with a UV detector.
-
Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][12]
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and water (acidified with a small amount of formic or phosphoric acid to improve peak shape). A typical mobile phase could be a gradient of acetonitrile in water (pH 2.6 with phosphoric acid).[11]
-
Flow Rate : 1.0 mL/min.[11]
-
Detection Wavelength : Iridoid glycosides are often detected between 205 nm and 240 nm. The optimal wavelength for this compound should be determined by UV spectral analysis.[13]
-
Quantification : Create a calibration curve using a purified this compound standard of known concentrations. The concentration of this compound in the plant extracts can then be determined by comparing the peak area with the calibration curve.
C. Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][6][8][14][15]
-
Cell Culture : Plate cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment : Treat the cells with various concentrations of purified this compound (from both plant sources) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition : After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
D. Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay
This assay measures the ability of a compound to scavenge nitric oxide radicals.[3][7][9][16]
-
Reaction Mixture : Prepare a reaction mixture containing sodium nitroprusside (10 mM) in phosphate-buffered saline (PBS).
-
Treatment : Add various concentrations of purified this compound (from both plant sources) to the reaction mixture.
-
Incubation : Incubate the mixture at 25°C for 150 minutes.
-
Griess Reagent : After incubation, add an equal volume of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the reaction mixture.
-
Absorbance Measurement : Measure the absorbance at 546 nm.
-
Data Analysis : Calculate the percentage of nitric oxide scavenging activity compared to a control without the sample.
IV. Signaling Pathways and Experimental Workflows
A. This compound's Anticancer Signaling Pathway
This compound has been shown to exert its anticancer effects by inhibiting the STAT3 signaling pathway.[6] This inhibition leads to the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately promoting apoptosis in cancer cells.
Caption: this compound inhibits the JAK/STAT3 signaling pathway, leading to apoptosis.
B. Experimental Workflow for Comparative Analysis
The following diagram illustrates the logical flow of the comparative study.
Caption: Workflow for the comparative study of this compound from different plant sources.
References
- 1. Ethnobotany, Phytochemistry and Pharmacological Activity of Kigelia africana (Lam.) Benth. (Bignoniaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants – Material Science Research India [materialsciencejournal.org]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. mdpi.com [mdpi.com]
- 11. Validation of HPLC-UV method for determination of minor glycosides contained in Stevia rebaudiana Bertoni leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. primescholars.com [primescholars.com]
- 13. scispace.com [scispace.com]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
